molecular formula C8H5BrN2O2 B1380409 1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1784021-95-9

1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1380409
M. Wt: 241.04 g/mol
InChI Key: ZHBCSASHICLCOL-UHFFFAOYSA-N
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Description

“1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound. It is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular formula of “1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid” is C8H5BrN2O2 .


Chemical Reactions Analysis

In a chemodivergent reaction, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

Scientific Research Applications

Synthesis and Chemical Applications

1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid and its derivatives are primarily used in chemical synthesis. For instance, these compounds are key in the Suzuki–Miyaura borylation reaction, a process significant in the pharmaceutical industry for synthesizing active pharmaceutical ingredients. This reaction can lead to potential anti-cancer and anti-tuberculosis agents (Sanghavi et al., 2022). Additionally, they have been synthesized efficiently through microwave-assisted one-pot synthesis, a method that yields a variety of bromoimidazo[1,2-a]pyridines and related imidazoheterocycles (Patil et al., 2014).

Biological and Medicinal Research

In the context of medicinal chemistry, derivatives of 1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid have shown promise. For instance, derivatives like 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides were synthesized and evaluated for their anti-inflammatory and analgesic activities, with some showing significant potential (Di Chiacchio et al., 1998). Furthermore, studies on 3-aminoimidazo[1,2-a]pyridines synthesized in the presence of ionic liquids revealed potential for simplified synthesis and reuse of materials in the reaction process (Shaabani et al., 2006).

Photocatalysis and Luminescence

The photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as a bromine source is another area of research involving these compounds. This photocatalytic system offers a convenient and practical synthetic protocol for preparing 2-aryl-3-bromoimidazo[1,2-a]pyridines (Lee et al., 2020). Moreover, the 1,3-diarylated imidazo[1,5-a]pyridines obtained from similar compounds demonstrated a wide range of fluorescent emissions, highlighting their potential use in luminescent materials (Shibahara et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Therefore, the development of new TB drugs based on this scaffold is a promising future direction .

properties

IUPAC Name

1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)7(10-6)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBCSASHICLCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

CAS RN

1784021-95-9
Record name 1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid
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